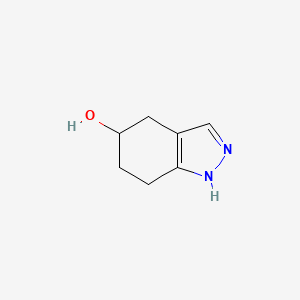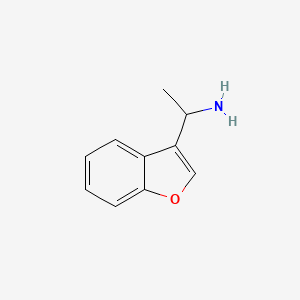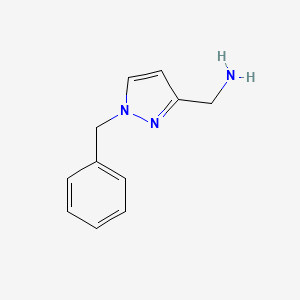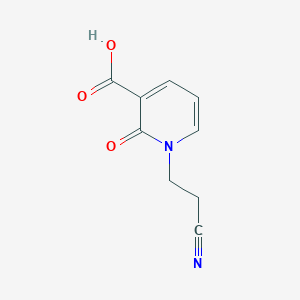
1-(4-Amino-6-metilpirimidin-2-il)piperidin-4-ol
Descripción general
Descripción
1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol is a useful research compound. Its molecular formula is C10H16N4O and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diseño y Síntesis de Fármacos
Los derivados de piperidina se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos y juegan un papel significativo en la industria farmacéutica . Están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides . El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas es una tarea importante de la química orgánica moderna .
Aplicaciones Anticancerígenas
Los derivados de piperidina se están utilizando de diferentes maneras como agentes anticancerígenos . Se descubrió que varios alcaloides de piperidina aislados de hierbas naturales exhibían efectos antiproliferativos y antimetastásicos en varios tipos de cánceres tanto in vitro como in vivo .
Aplicaciones Antivirales
Se diseñó, sintetizó y evaluó una serie de nuevos derivados de piperidin-4-ol para el posible tratamiento del VIH . Los compuestos se obtuvieron a través de una ruta sintética eficiente con excelentes rendimientos .
Aplicaciones Antimaláricas
Los derivados de piperidina también muestran potencial como agentes antimaláricos . Su estructura química única les permite interactuar con los objetivos biológicos del parásito de la malaria, interrumpiendo su ciclo de vida .
Aplicaciones Antimicrobianas y Antifúngicas
Los derivados de piperidina han mostrado resultados prometedores como agentes antimicrobianos y antifúngicos . Su mecanismo de acción a menudo implica la interrupción de la pared celular o la inhibición de enzimas esenciales de los microorganismos .
Aplicaciones Antihipertensivas
Los derivados de piperidina se están utilizando como agentes antihipertensivos . Pueden actuar sobre varios objetivos en el sistema cardiovascular para ayudar a reducir la presión arterial .
Aplicaciones Analgésicas y Antiinflamatorias
Los derivados de piperidina se están utilizando como agentes analgésicos y antiinflamatorios . Pueden inhibir la producción de mediadores inflamatorios y modular la percepción del dolor .
Aplicaciones Antipsicóticas
Los derivados de piperidina se están utilizando como agentes antipsicóticos . Pueden modular la actividad de varios neurotransmisores en el cerebro, ayudando a controlar los síntomas de los trastornos psiquiátricos .
Mecanismo De Acción
Target of Action
The primary target of the compound 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol is the CCR5 receptor . This receptor plays a crucial role in the immune system, particularly in the inflammatory response and the movement of white blood cells into tissues.
Mode of Action
The compound 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol interacts with its target, the CCR5 receptor, by acting as an antagonist . This means it binds to the receptor and blocks its activation, preventing the normal cellular responses triggered by the receptor.
Biochemical Pathways
The antagonistic action of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol on the CCR5 receptor affects the chemokine signaling pathway . This pathway is involved in the immune response, particularly in the recruitment of leukocytes to sites of inflammation. By blocking the CCR5 receptor, the compound can potentially modulate this pathway and its downstream effects.
Result of Action
The molecular and cellular effects of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol’s action would likely involve a reduction in the recruitment of leukocytes to sites of inflammation, given its antagonistic action on the CCR5 receptor . This could potentially result in an anti-inflammatory effect.
Análisis Bioquímico
Biochemical Properties
1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with chemokine receptor CCR5, which is essential for the entry of HIV-1 into cells . The compound’s interaction with CCR5 involves a strong salt-bridge interaction, which is crucial for its antagonistic activity. Additionally, 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol has been evaluated for its potential as a CCR5 antagonist, showing promising results in ligand-induced calcium mobilization assays .
Cellular Effects
1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Piperidine derivatives, including 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol, have been shown to exhibit anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant activities . These effects are mediated through interactions with specific cellular targets, leading to changes in cell function and signaling pathways.
Molecular Mechanism
The molecular mechanism of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with CCR5, for example, involves a strong salt-bridge interaction that anchors the ligand to the receptor . This interaction inhibits the receptor’s function, preventing HIV-1 entry into cells. Additionally, piperidine derivatives have been shown to exhibit antioxidant activity by hindering or suppressing free radicals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can exhibit sustained biological activity over extended periods, making them suitable for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol vary with different dosages in animal models. Piperidine derivatives have been evaluated for their pharmacological properties, including their efficacy and toxicity at various doses . These studies have shown that the compound can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic pathways include interactions with cytochrome P450 enzymes, which play a crucial role in its biotransformation . These interactions can affect the compound’s metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol within cells and tissues involve interactions with transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . These properties determine its ability to cross cellular membranes and accumulate in specific tissues, affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization can influence its activity and function within cells, affecting its interactions with cellular targets and its overall therapeutic potential .
Propiedades
IUPAC Name |
1-(4-amino-6-methylpyrimidin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-6-9(11)13-10(12-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASNBXHGZRZTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea](/img/structure/B1526204.png)
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)


![2-[4-(Chloromethyl)phenyl]acetaldehyde](/img/structure/B1526213.png)




